molecular formula C14H11N B090946 1-Phenyl-1H-indole CAS No. 16096-33-6

1-Phenyl-1H-indole

Cat. No.: B090946
CAS No.: 16096-33-6
M. Wt: 193.24 g/mol
InChI Key: YBFCBQMICVOSRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-1H-indole is a heterocyclic aromatic organic compound that consists of a phenyl group attached to the nitrogen atom of an indole ring. Indole derivatives are significant in both natural and synthetic chemistry due to their presence in many biologically active molecules and pharmaceuticals .

Biochemical Analysis

Biochemical Properties

1-Phenyl-1H-indole has been found to interact with multiple receptors, showing high-affinity binding . This property makes it a valuable molecule for developing new useful derivatives

Cellular Effects

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is known that indole derivatives can bind with high affinity to multiple receptors , which could lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

1-phenylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-2-7-13(8-3-1)15-11-10-12-6-4-5-9-14(12)15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFCBQMICVOSRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185041
Record name 1H-Indole, phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31096-91-0, 16096-33-6
Record name 1H-Indole, phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031096910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-1H-indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016096336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole, phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Phenyl-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-PHENYL-1H-INDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCW9WE9Z9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 17.57 g (0.15 mole) of indole, 23.55 g (0.15 mole) of bromobenzene, 21 g of anhydrous potassium carbonate, 0.75 g of CuO, and 30 mL of DMF was stirred and heated under reflux for 43 hours. The cooled mixture was diluted with 200 mL of H2O and extracted with 150 mL of ether. The extract was washed with H2O (2×50 mL) and 50 mL of brine and dried over MgSO4. The oil was chromatographed on the solvent left 35.7 g of brown oil. The oil was chromatographed on a 1100 g column of silica gel. The column was eluted with 25% CH2Cl2 -Skellysolve B and 200 mL fractions were collected. The fractions were assayed by silica gel tlc (1×4") (25% CH2Cl2 -Skellysolve B). Fractions 15-22 were combined giving 5.86 g (20%) of 1-phenylindole as a yellow oil.
Quantity
17.57 g
Type
reactant
Reaction Step One
Quantity
23.55 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
[Compound]
Name
CuO
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
20%

Synthesis routes and methods II

Procedure details

A suspension of indole (8.2 g), potassium bicarbonate (12 g) and copper (I) iodide (2.7 g) in bromobenzene (70 mL) was refluxed for 3 hours under nitrogen atmosphere. To the mixture copper (I) iodide (11 g) was added and the mixture was refluxed for additional 6 hours. The insoluble material was removed by filtration and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=50:1 to 20:1) to provide 8.4 g of the title compound. Yield 62%.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
2.7 g
Type
catalyst
Reaction Step One
Name
copper (I) iodide
Quantity
11 g
Type
catalyst
Reaction Step Two
Yield
62%

Synthesis routes and methods III

Procedure details

A mixture of indole (500 mg, 4.27 mmol), copper(I) iodide (122 mg, 0.64 mmol), cesium carbonate (1.9 g, 6 mmol) and phenyliodide (470 μL, 4.2 mmol) in anhydrous N,N-dimethylformamide (10 mL) was refluxed for 24 hours under a nitrogen atmosphere. The reaction mixture was then filtered and concentrated in vacuo. The residue was partitioned between dichloromethane (30 mL) and water (10 mL). The organic layer was washed with water (2×10 mL), brine (10 mL), dried over sodium sulfate, filtered and evaporated to dryness. The residue was purified by flash chromatography on silica gel (cyclohexane/ethyl acetate 95/5) to afford the desired product (5a) as a yellow oil (700 mg, 3.62 mmol, 86%).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
470 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
122 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

Following General Procedure A (90° C., 30 hours), 1H-indole (176 mg, 1.5 mmol) is coupled with iodo-benzene (112 μL, 1.0 mmol). The crude brown oil is purified by flash chromatography on silica gel (eluent: hexanes) to provide 180 mg (93% isolated yield) of the desired product as a light green oil.
Quantity
176 mg
Type
reactant
Reaction Step One
Quantity
112 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-1H-indole
Reactant of Route 2
Reactant of Route 2
1-Phenyl-1H-indole
Reactant of Route 3
Reactant of Route 3
1-Phenyl-1H-indole
Reactant of Route 4
Reactant of Route 4
1-Phenyl-1H-indole
Reactant of Route 5
Reactant of Route 5
1-Phenyl-1H-indole
Reactant of Route 6
Reactant of Route 6
1-Phenyl-1H-indole
Customer
Q & A

Q1: What are the common synthetic routes to access 1-Phenyl-1H-indoles?

A1: Two prominent synthetic strategies stand out from the research:

  • Ullmann Reaction: This approach proves effective in converting 1H-indoles to their 1-phenyl counterparts. This reaction is particularly useful for introducing a phenyl group at the 1-position of indoles bearing various substituents at the 3-position, such as acetylamino, diethylamino, hydroxy, alkoxy, and alkyl groups. [, , ]
  • Dieckmann Cyclization: This method enables the construction of the indole core itself. Researchers have successfully employed Dieckmann cyclization of 2-[(carboxymethyl)amino]benzoic acid diesters to yield diverse 1-substituted and unsubstituted 3-hydroxy-1H-indole-2-carboxylic acid esters. [, ]

Q2: What is the significance of the 2-position in 1-phenyl-1H-indoles for biological activity?

A2: The 2-position emerges as a crucial site for introducing diverse functional groups, ultimately influencing the biological activity of 1-phenyl-1H-indoles. Researchers have explored a range of substituents at this position, including carboxylic acids, alkyl esters, carbonitriles, carboxamides, and benzoyl groups. These modifications have yielded promising results, particularly in developing potent and selective cyclooxygenase-2 (COX-2) inhibitors. []

Q3: How does the substitution at the 5-position of 1-phenyl-1H-indoles affect their COX-2 inhibitory activity?

A3: Studies highlight the importance of the methylsulfonyl group at the 5-position of 1-phenyl-1H-indoles in enhancing COX-2 inhibitory activity. The presence of this group contributes to favorable interactions with the COX-2 binding site, potentially explaining the increased potency observed in these derivatives. []

Q4: What structural insights have been gained from spectroscopic studies of 1-phenyl-1H-indoles?

A4: Researchers have extensively employed NMR spectroscopy, including 1H NMR, 13C NMR, DEPT, gs-HMQC, and gs-HMBC techniques, to comprehensively characterize 1-phenyl-1H-indoles. These studies have allowed for the complete assignment of proton and carbon resonances, providing valuable information about the structures and electronic environments within these molecules. []

Q5: How do 1-phenyl-1H-indoles interact with COX-2 based on molecular modeling studies?

A5: Docking studies suggest a distinct binding mode of 1-phenyl-1H-indoles to COX-2 compared to known inhibitors like indomethacin. The phenyl ring at the 1-position appears to occupy the trifluoromethyl zone of the COX-2 binding site, while the substituent at the 2-position inserts into the hydrophobic pocket. This binding mode provides insights into the structure-activity relationships of these compounds and their potential as COX-2 inhibitors. []

Q6: Have 1-phenyl-1H-indoles shown potential in other therapeutic areas besides COX-2 inhibition?

A6: Yes, research indicates that 1-phenyl-1H-indole derivatives exhibit promising anti-neuroinflammatory activity, particularly as potential p38α MAPK inhibitors. This finding suggests their potential therapeutic application in addressing neuroinflammatory conditions like Alzheimer's disease. []

Q7: Can you provide an example of a this compound derivative with significant anti-neuroinflammatory activity?

A7: 6-Methoxy-2-nitro-1-(1H-1,2,3-triazol-1-yl)-1H-indole (compound 27) has demonstrated significant anti-neuroinflammatory activity with an IC50 of 1.6 μM for inhibiting NO release in BV-2 microglial cells. Molecular dynamics simulations suggest its inhibitory effect on p38α MAPK involves binding to Glu71 and Asp168 residues. []

Q8: What are the implications of the ability of some this compound derivatives to cross the blood-brain barrier?

A8: The blood-brain barrier permeability of certain this compound derivatives is a significant finding, particularly for their potential application in treating neurodegenerative diseases. This property allows these compounds to reach the central nervous system and exert their therapeutic effects directly in the brain. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.